molecular formula C12H16N2O3S2 B5858553 CYCLOPROPYL[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE

CYCLOPROPYL[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B5858553
M. Wt: 300.4 g/mol
InChI Key: SKWCSDMNRPMEDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl[4-(2-thienylsulfonyl)piperazino]methanone is a complex organic compound with the molecular formula C12H16N2O3S2 It is characterized by the presence of a cyclopropyl group, a thienylsulfonyl group, and a piperazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl[4-(2-thienylsulfonyl)piperazino]methanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclopropylamine with 4-(2-thienylsulfonyl)piperazine in the presence of a suitable coupling agent. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl[4-(2-thienylsulfonyl)piperazino]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted piperazines or thienyl derivatives.

Scientific Research Applications

Cyclopropyl[4-(2-thienylsulfonyl)piperazino]methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclopropyl[4-(2-thienylsulfonyl)piperazino]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby preventing a particular biological process from occurring.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl[4-(2-thienyl)piperazino]methanone
  • Cyclopropyl[4-(2-thienylsulfonyl)piperidino]methanone
  • Cyclopropyl[4-(2-thienylsulfonyl)morpholino]methanone

Uniqueness

Cyclopropyl[4-(2-thienylsulfonyl)piperazino]methanone is unique due to the presence of both the cyclopropyl and thienylsulfonyl groups, which confer specific chemical and biological properties. The combination of these groups with the piperazino moiety enhances its potential as a versatile compound in various applications.

Properties

IUPAC Name

cyclopropyl-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S2/c15-12(10-3-4-10)13-5-7-14(8-6-13)19(16,17)11-2-1-9-18-11/h1-2,9-10H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWCSDMNRPMEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.